molecular formula C11H14O2S B8589776 4-(Isopropylthio)-3-methylbenzoic acid

4-(Isopropylthio)-3-methylbenzoic acid

Cat. No.: B8589776
M. Wt: 210.29 g/mol
InChI Key: FCVFHLFKDBSIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopropylthio)-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a thioether group (-S-iPr) at the para position and a methyl group (-CH₃) at the meta position relative to the carboxylic acid moiety. The compound is primarily utilized as a pharmaceutical intermediate or synthetic precursor due to its reactive carboxylic acid group and the stability of the thioether linkage, which resists hydrolysis under physiological conditions .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

3-methyl-4-propan-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C11H14O2S/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13)

InChI Key

FCVFHLFKDBSIDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)SC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 4-(Isopropylthio)-3-methylbenzoic acid and related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Source
This compound -S-iPr (C4), -CH₃ (C3) Not reported Pharmaceutical intermediate, stable thioether linkage
4-Methoxy-3-isopropylbenzoic acid -OCH₃ (C4), -CH(CH₃)₂ (C3) 194.23 Lower acidity (electron-donating OCH₃), fine chemical intermediate
4-Isopropoxy-3-methylbenzoic acid -O-iPr (C4), -CH₃ (C3) 194.23 Enhanced lipophilicity (vs. methoxy), used in agrochemical synthesis
4-Isopropylbenzoic acid -CH(CH₃)₂ (C4) 164.20 Higher melting point (117.5°C), simpler structure, industrial intermediate
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) -S-phenethyl (C4), ester (C1) Not reported Bioactive (topoisomerase inhibition), ester prodrug design
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid -Br (C4), -NH-cyclopropyl (C2), -CH₃ (C3) Not reported Halogenated analog, potential cross-coupling reagent

Substituent Effects on Acidity and Reactivity

  • Thioether vs. Ether/Oxygen Substituents : The thioether group (-S-iPr) in the target compound is less polar than ether (-O-iPr or -OCH₃) analogs, reducing water solubility but improving membrane permeability. However, the electron-donating nature of -S-iPr is weaker than -O-iPr, resulting in a lower pKa for the carboxylic acid group compared to 4-isopropoxy-3-methylbenzoic acid .

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